Enantiomeric Exposure Ratio: S- vs. R-Lansoprazole in Human Pharmacokinetics
Following oral administration of racemic lansoprazole, the (R)-enantiomer (dexlansoprazole) exhibits substantially higher systemic exposure than the (S)-enantiomer (levolansoprazole) due to stereoselective CYP2C19-mediated metabolism [1]. Specifically, the AUC0-∞ of (R)-lansoprazole is approximately 4- to 5-fold greater than that of (S)-lansoprazole, with the (R)/(S) plasma concentration ratio reaching approximately 5:1 in CYP2C19 extensive metabolizers [2]. In CYP2C19 poor metabolizers, this enantiomeric exposure disparity is attenuated but not eliminated. This pharmacokinetic divergence dictates that racemic lansoprazole delivers predominantly R-enantiomer exposure in vivo, while purified levolansoprazole provides exclusive S-enantiomer pharmacology for research requiring enantiomer-specific metabolic tracing or CYP2C19 phenotyping studies [3].
| Evidence Dimension | Systemic exposure (AUC) enantiomer ratio |
|---|---|
| Target Compound Data | Pure (S)-enantiomer exposure = 100% S-enantiomer AUC |
| Comparator Or Baseline | Racemic lansoprazole: R-enantiomer AUC is 4- to 5-fold higher than S-enantiomer AUC |
| Quantified Difference | R-enantiomer exposure 400–500% greater than S-enantiomer following racemic dosing; levolansoprazole eliminates R-enantiomer exposure entirely |
| Conditions | Human oral administration; CYP2C19 extensive metabolizer phenotype |
Why This Matters
For researchers conducting enantiomer-specific pharmacokinetic studies or CYP2C19 pharmacogenomic investigations, only pure levolansoprazole isolates the S-enantiomer pharmacology without confounding R-enantiomer exposure.
- [1] Shin JM, Kim N. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. J Neurogastroenterol Motil. 2013 Jan;19(1):25-35. The pharmacokinetics and pharmacodynamics of racemic mixture of PPIs depend on the CYP2C19 genotype status. View Source
- [2] Stereoselective Pharmacodynamics and Pharmacokinetics of Proton Pump Inhibitors. Current Drug Metabolism. 2016 Jul 15. The review confirms the differences of pharmacodynamics and pharmacokinetics in the racemates and the stereoisomer of PPIs. View Source
- [3] Katsuki H, et al. Stereoselective pharmacokinetics of lansoprazole enantiomers in humans. Clin Pharmacol Ther. 1997;61(2):174. (Referenced as primary data source for AUC ratio) View Source
